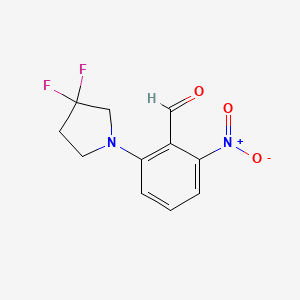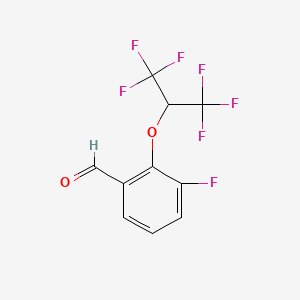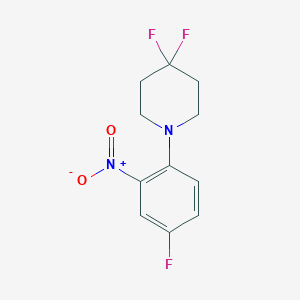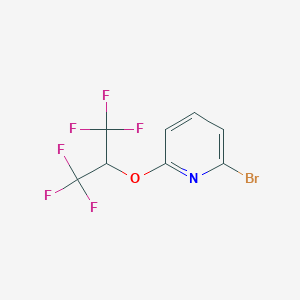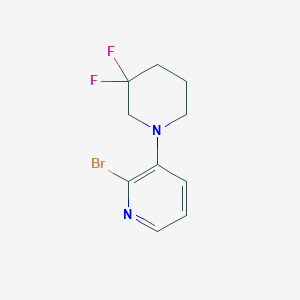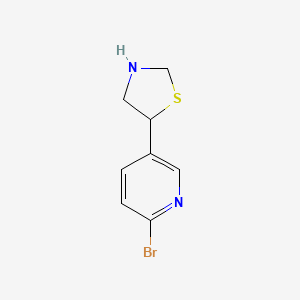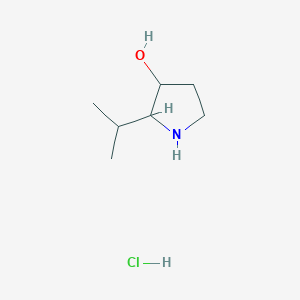![molecular formula C16H20BN3O4 B1407949 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1450642-64-4](/img/structure/B1407949.png)
1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
概要
説明
The compound is a type of 1H-Pyrazole, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups attached to it, including a 3-nitrophenylmethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of 1,3-diketones with arylhydrazines . Another method involves the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . The specific synthesis pathway for this compound would likely involve the addition of the 3-nitrophenylmethyl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrazole core, with the additional functional groups providing further complexity . The 3-nitrophenylmethyl group is a type of aryl group, which is a functional group derived from simple aromatic rings . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, which can participate in interesting chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. The pyrazole core can participate in a variety of reactions, including condensation reactions and cycloaddition reactions . The 3-nitrophenylmethyl group could potentially undergo electrophilic aromatic substitution reactions, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group could participate in reactions involving the boron atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The boron-containing group could also influence the compound’s reactivity .科学的研究の応用
Synthesis and Characterization
1H-Pyrazole derivatives, including those with a dioxaborolan-2-yl group, are actively explored in synthesis and characterization studies. For instance, Liao et al. (2022) focused on the synthesis and characterization of such derivatives, confirming their structures through various spectroscopic techniques and X-ray diffraction. The molecular structure was also validated using Density Functional Theory (DFT) calculations, aligning well with X-ray results (Liao et al., 2022).
Crystal Structure Analysis
The detailed study of crystal structures of these compounds is another key area of research. Yang et al. (2021) conducted a comprehensive analysis of the crystal structure and conformation of a 1H-pyrazole derivative. This included spectroscopic confirmations and DFT studies to compare molecular structures with crystallographic data, enhancing understanding of molecular conformations and electrostatic potentials (Yang et al., 2021).
Biological Activity Studies
1H-Pyrazole derivatives have been investigated for various biological activities. For example, Titi et al. (2020) synthesized pyrazole derivatives and explored their potential as antitumor, antifungal, and antibacterial agents. These studies included structural identification through spectroscopic methods and single crystal X-ray crystallography, providing insights into the biological activity origins (Titi et al., 2020).
Antimicrobial Agents
The antimicrobial potential of 1H-pyrazole derivatives is a significant focus area. Rai et al. (2009) synthesized a series of novel oxadiazoles with a 1H-pyrazole framework and assessed their antibacterial activity. These compounds were characterized analytically and spectrally, showing significant activity against various bacterial strains (Rai et al., 2009).
Exploration of Reactivity
Research also delves into the reactivity of these compounds in chemical reactions. Volkova et al. (2021) studied the Diels-Alder reaction with 4-nitrosopyrazoles, providing insights into the synthesis of new compounds with potential biological activities. Their study included organic synthesis methods and biological activity predictions using web resources (Volkova et al., 2021).
Luminescent Property Studies
The luminescent properties of fluorene copolymers bearing 1H-pyrazole derivatives have been explored. Cheon et al. (2005) synthesized a series of copolymers and studied their photoluminescent and electroluminescent properties, contributing to the understanding of their potential applications in optoelectronic devices (Cheon et al., 2005).
Process Development for Antibacterial Candidates
In pharmaceutical research, the process development for synthesizing antibacterial candidates using 1H-pyrazole derivatives is crucial. Yang et al. (2014) developed a cost-effective and environmentally benign route for large-scale preparation of a novel antibacterial candidate, emphasizing the importance of optimizing synthetic strategies (Yang et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The future directions for research involving this compound could be quite varied, given the versatility of the pyrazole core and the potential reactivity of the additional functional groups . Potential areas of interest could include the development of new synthetic methods, the exploration of new reactions involving the boron-containing group, or the investigation of the compound’s potential uses in various applications .
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-6-5-7-14(8-12)20(21)22/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTIPQGSANXTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



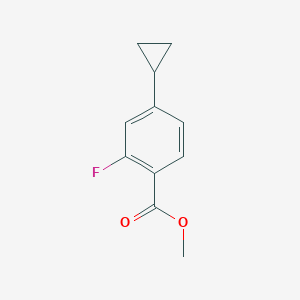
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)
